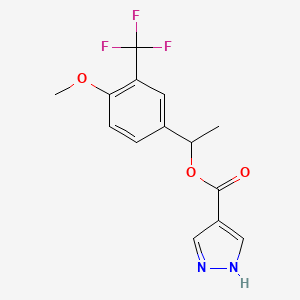![molecular formula C9H5Cl2NO2 B12890290 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride typically involves the reaction of 2-oxalyl benzoxazole with methyl chloride. The specific synthesis step includes reacting 2-oxalyl benzoxazole and chloroform in the presence of a base, followed by acidification to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Agents like lithium aluminum hydride can be used for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the carbonyl chloride group can participate in acylation reactions. These interactions can lead to the modulation of biological pathways and the exertion of pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-1,3-benzoxazole: Similar in structure but lacks the carbonyl chloride group.
2-(Chloromethyl)-1H-benzo[d]imidazole: Contains an imidazole ring instead of an oxazole ring.
Benzo[d]oxazole-2-thiol: Contains a thiol group instead of a chloromethyl group.
Propriétés
Formule moléculaire |
C9H5Cl2NO2 |
|---|---|
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4H2 |
Clé InChI |
KLGGRJAPZPYKNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)






![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)


